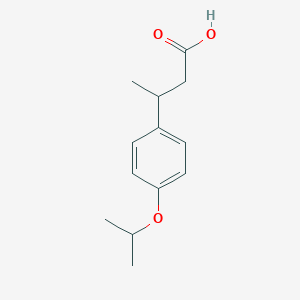
3-(4-Isopropoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with a propan-2-yloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)butanoic acid typically involves the reaction of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isopropoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 3-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxyphenylbutanoic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
3-(4-methoxyphenyl)butanoic acid: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in its biological activity and applications.
Uniqueness
3-(4-Isopropoxyphenyl)butanoic acid is unique due to the presence of the propan-2-yloxy group, which influences its solubility, reactivity, and potential biological effects. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-6-4-11(5-7-12)10(3)8-13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
Clé InChI |
RTXMHHODBNYMGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















